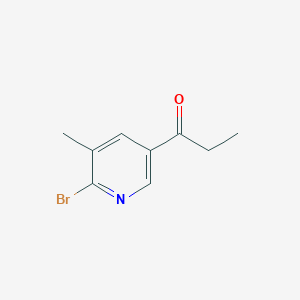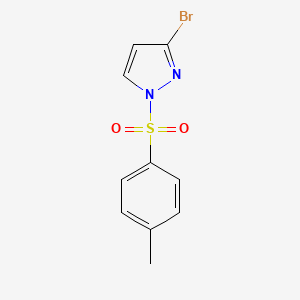
3-Bromo-1-tosyl-1H-pyrazole
Overview
Description
3-Bromo-1-tosyl-1H-pyrazole: is an organic compound with the molecular formula C10H9BrN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the bromo and toluene-4-sulfonyl groups makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-tosyl-1H-pyrazole typically involves the bromination of 1-(toluene-4-sulfonyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in 3-Bromo-1-tosyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a 3-amino-1-(toluene-4-sulfonyl)-1H-pyrazole derivative.
Scientific Research Applications
Chemistry: 3-Bromo-1-tosyl-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a precursor for the synthesis of bioactive compounds. It may also be explored for its potential pharmacological properties.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-tosyl-1H-pyrazole depends on its specific application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. The toluene-4-sulfonyl group can enhance the compound’s stability and reactivity by providing electron-withdrawing effects.
Comparison with Similar Compounds
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrole: Similar in structure but contains a pyrrole ring instead of a pyrazole ring.
3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a fused pyridine ring, offering different reactivity and applications.
Uniqueness: 3-Bromo-1-tosyl-1H-pyrazole is unique due to the combination of the pyrazole ring with the bromo and toluene-4-sulfonyl groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPRATGWCKDEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



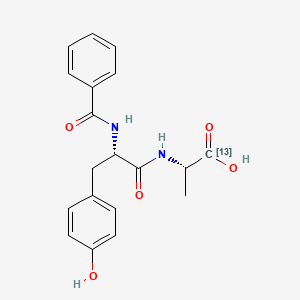
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
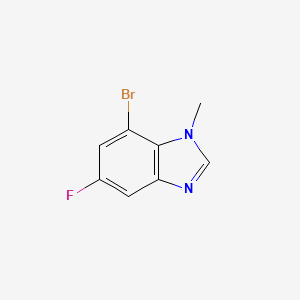
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)

![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)

![tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B1381315.png)
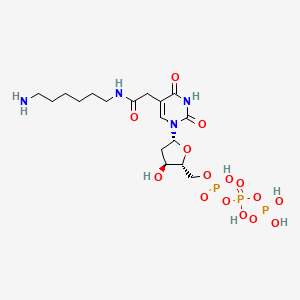
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)

![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
